Eremoligenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eremoligenol is a natural compound found in several plant species, including the bark of the Eremophila mitchellii tree. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases. Eremoligenol is a triterpenoid compound that has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Scientific Research Applications
Eremoligenol has been found to exhibit several therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Eremoligenol has also been found to exhibit anti-cancer properties and can be used to treat various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, eremoligenol has been found to exhibit neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism Of Action
The mechanism of action of eremoligenol is not fully understood. However, it has been found to exhibit its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Eremoligenol has also been found to exhibit its anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, eremoligenol has been found to exhibit its neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical And Physiological Effects
Eremoligenol has been found to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and enzymes, which reduces inflammation in the body. Eremoligenol has also been found to induce apoptosis and inhibit the proliferation of cancer cells, which reduces the growth and spread of cancer. Additionally, eremoligenol has been found to reduce oxidative stress and inflammation in the brain, which protects against neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using eremoligenol in lab experiments include its natural origin, its ability to exhibit multiple therapeutic applications, and its relatively low toxicity. However, the limitations of using eremoligenol in lab experiments include its low availability and the difficulty in synthesizing it in large quantities.
Future Directions
There are several future directions for eremoligenol research. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to further understand its mechanism of action and how it exhibits its therapeutic properties. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for eremoligenol.
Conclusion:
Eremoligenol is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and can be synthesized from the bark of the Eremophila mitchellii tree. Eremoligenol has several advantages and limitations for lab experiments, and there are several future directions for eremoligenol research. Overall, eremoligenol has the potential to be a valuable therapeutic agent in the treatment of various diseases.
properties
CAS RN |
10219-71-3 |
---|---|
Product Name |
Eremoligenol |
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(2R,8S,8aR)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13+,15+/m0/s1 |
InChI Key |
MQWIFDHBNGIVPO-NJZAAPMLSA-N |
Isomeric SMILES |
C[C@H]1CCC=C2[C@@]1(C[C@@H](CC2)C(C)(C)O)C |
SMILES |
CC1CCC=C2C1(CC(CC2)C(C)(C)O)C |
Canonical SMILES |
CC1CCC=C2C1(CC(CC2)C(C)(C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.